(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Description
Scientific Research Applications
Antimicrobial Applications
Compounds with structural similarities to the mentioned chemical have shown promising antimicrobial properties. For example, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, showing significant biological activity (El Azab & Abdel-Hafez, 2015). Such findings indicate the potential of these compounds in developing new antimicrobial agents.
Anticancer and Antiangiogenic Effects
Research into thioxothiazolidin-4-one derivatives has also uncovered their anticancer and antiangiogenic potential. A study demonstrated that these compounds significantly reduced ascites tumor volume and cell number in mice models, indicating their potential as anticancer therapies (Chandrappa et al., 2010). The ability to inhibit tumor angiogenesis and tumor cell proliferation further underscores the therapeutic value of these compounds.
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial aspects of their scientific research applications. Techniques such as microwave-assisted synthesis, characterization by NMR, LCMS, FTIR, and elemental analysis are commonly employed. For instance, the one-pot three-component microwave-assisted synthesis of novel thiazolidinone derivatives emphasizes the efficiency of modern synthetic methods in producing these compounds with potential biological activities (El Azab & Abdel-Hafez, 2015).
Properties
IUPAC Name |
(5Z)-3-methyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-21-17(24)13(27-18(21)26)9-12-15(19-10-11-5-4-8-25-11)20-14-6-2-3-7-22(14)16(12)23/h2-3,6-7,9,11,19H,4-5,8,10H2,1H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKHIGAHWBONDP-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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